molecular formula C14H20N2O2S B1398359 N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine CAS No. 1220039-21-3

N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine

Cat. No.: B1398359
CAS No.: 1220039-21-3
M. Wt: 280.39 g/mol
InChI Key: QONFTUOZJYTGJZ-UHFFFAOYSA-N
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Description

N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine is an organic compound characterized by the presence of two allyl groups and an ethylsulfonyl group attached to a 1,3-benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-benzenediamine.

    Allylation: The 1,3-benzenediamine undergoes allylation using allyl bromide in the presence of a base such as potassium carbonate to form N1,N1-diallyl-1,3-benzenediamine.

    Sulfonylation: The N1,N1-diallyl-1,3-benzenediamine is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the allylation and sulfonylation steps.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenediamine derivatives.

Scientific Research Applications

N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The allyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Diallyl-4-(trifluoromethyl)-1,2-benzenediamine: Similar structure but with a trifluoromethyl group instead of an ethylsulfonyl group.

    4-Fluoro-N1,N1-di-2-propen-1-yl-1,2-benzenediamine: Similar structure but with a fluoro group instead of an ethylsulfonyl group.

Uniqueness

N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The ethylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethylsulfonyl-1-N,1-N-bis(prop-2-enyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h4-5,7-8,11H,1-2,6,9-10,15H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONFTUOZJYTGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N(CC=C)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine
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Reactant of Route 6
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine

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